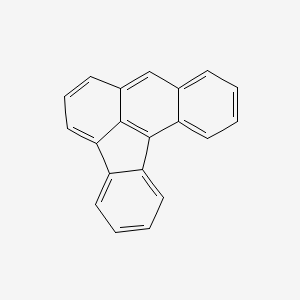

苯并(A)荧蒽

描述

Benzo[a]fluoranthene is a colorless, aromatic hydrocarbon consisting of five fused rings, primarily found in gasoline exhaust, tobacco and cigarette smoke, coal tar, soot, and pyrolysis products of amino and fatty acids. It is used exclusively for research purposes due to its carcinogenic properties. This compound is formed by the incomplete combustion of organic matter and exhibits a variety of chemical and physical properties that have been the subject of extensive scientific research.

Synthesis Analysis

The synthesis of Benzo[a]fluoranthene and related compounds involves several innovative approaches. One notable method includes a Suzuki coupling followed by McMurry ring closure, which has been applied to the synthesis of oxygenated Benzo[j]fluoranthene derivatives (Lahore et al., 2013). Another approach involves the cycloaddition of benzynes with fluorene-derived alkenes, resulting in Benzo[b]fluoranthenes through a tandem Diels-Alder reaction/dehydrogenation process (Wang et al., 2019).

Molecular Structure Analysis

The molecular and crystal structure of Benzo[j]fluoranthene derivatives, such as the 5,10-dimethoxy derivative, has been detailed, revealing that the benzo ring is inclined at approximately 3 degrees to the almost planar fluoranthene moiety. This inclination and the positioning of methoxy carbon atoms within 0.2 A of the molecular plane underline the compound's structural complexity (Briant et al., 1984).

Chemical Reactions and Properties

Benzo[a]fluoranthene undergoes various chemical reactions, including interactions with nitro aromatic compounds (NACs), which can quench its fluorescence in poly(vinyl alcohol) films. This quenching effect opens the door for potential applications in optical sensors for detecting NACs (Patra & Mishra, 2001).

Physical Properties Analysis

The physical properties of Benzo[a]fluoranthene, including its optical absorption and emission properties, have been explored. These studies contribute to our understanding of its behavior in different media, which is crucial for applications in organic light-emitting diodes (OLEDs) and other photonic devices (Saranya et al., 2011).

Chemical Properties Analysis

The chemical properties of Benzo[a]fluoranthene have been extensively studied, with research highlighting its interactions with atmospheric oxidants. For instance, its reaction with NO3 radicals in aerosol form has been investigated, revealing insights into the kinetics and mechanisms of these interactions and their implications for the compound's atmospheric lifetime and impact (Zhang et al., 2014).

科学研究应用

Synthetic Organic Chemistry and Materials Science

- Summary of the Application : Fluoranthenes, including Benzo(A)fluoranthene, are an important subclass of polycyclic aromatic hydrocarbons (PAHs). They have attracted significant attention in synthetic organic chemistry and materials science .

- Methods of Application : The synthesis of fluoranthene derivatives involves methods based on strategic bond disconnections. The total syntheses of natural products featuring the benzo[j]fluoranthene skeleton are also covered .

- Results or Outcomes : Fluoranthenes have interesting photophysical and fluorescence properties, and have found a plethora of applications in materials science and organic electronics .

BN-Benzo Fluoranthenes

- Summary of the Application : BN-benzo[b]fluoranthenes have been synthesized and their photophysical properties have been investigated .

- Methods of Application : The synthesis of BN-benzo[b]fluoranthenes involves straightforward N-directed borylative cyclization .

- Results or Outcomes : Theoretical studies and experimental investigations revealed significant electronic modifications in comparison with their carbonaceous analogues .

Organic Light-Emitting Diodes (OLEDs)

- Summary of the Application : BN-benzo[b]fluoranthenes have potential applications as OLED emitting materials .

- Methods of Application : Organic light-emitting diodes were fabricated using BN-benzo[b]fluoranthenes as emitters .

- Results or Outcomes : The OLEDs demonstrated the potential applications of BN-benzo[b]fluoranthenes as OLED emitting materials .

Fluorescence Properties

- Summary of the Application : Fluoranthenes, including Benzo(A)fluoranthene, have interesting photophysical and fluorescence properties .

- Methods of Application : Their photophysical properties were investigated in solution (CH2Cl2) and in the solid state as spin-coated films .

- Results or Outcomes : They were found to exhibit strong fluorescence with large Stokes shifts in the solid state .

安全和危害

Benzo(A)fluoranthene should be handled with care, as it is toxic . Inhalation of the material may be harmful, and contact may cause burns to skin and eyes . It’s also important to note that PAHs, including Benzo(A)fluoranthene, are associated with increased incidences of lung, skin, and bladder cancers with occupational exposure .

未来方向

属性

IUPAC Name |

pentacyclo[10.7.1.02,7.08,20.014,19]icosa-1(20),2,4,6,8,10,12,14,16,18-decaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12/c1-2-8-15-13(6-1)12-14-7-5-11-17-16-9-3-4-10-18(16)20(15)19(14)17/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQDXASJSCOTNQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=C4C3=C2C5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4059756 | |

| Record name | Benzo[a]fluoranthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo(A)fluoranthene | |

CAS RN |

203-33-8, 56832-73-6 | |

| Record name | Benzo[a]fluoranthene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=203-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzo(a)fluoranthene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000203338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzofluoranthene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056832736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzo[a]fluoranthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENZO(A)FLUORANTHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D03I23M795 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

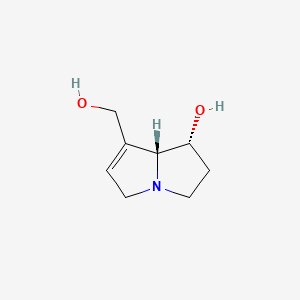

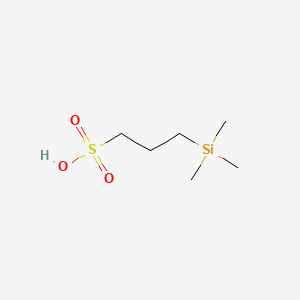

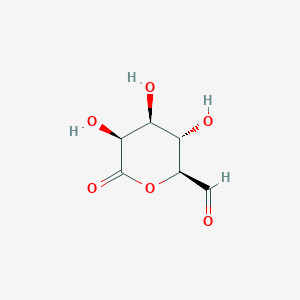

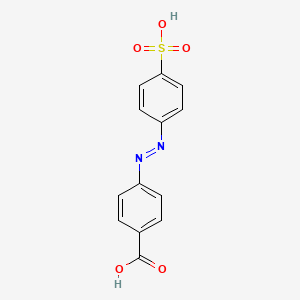

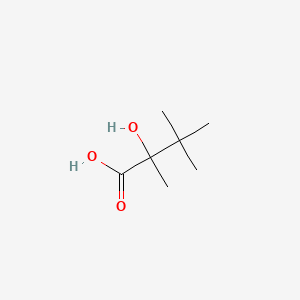

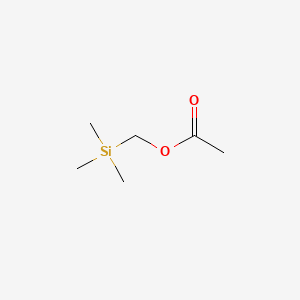

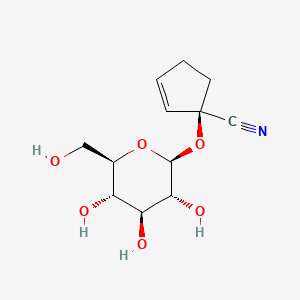

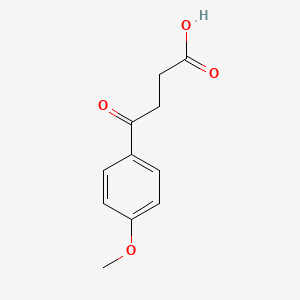

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Butanedioic acid, sulfo-, 4-[2-[(12-hydroxy-1-oxo-9-octadecenyl)amino]ethyl] ester, disodium salt](/img/structure/B1221771.png)

![1-[(3,4-Dimethoxyphenyl)methyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B1221777.png)